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Compound of Interest

Compound Name: 5-Acetamido-2-bromopyridine

Cat. No.: B057883 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of

5-Acetamido-2-bromopyridine (CAS No: 29958-19-8), a key chemical intermediate in the

synthesis of pharmaceuticals and other bioactive molecules. This guide includes a summary of

its properties, detailed experimental protocols for its synthesis and characterization, and

workflow visualizations relevant to its application in research and development.

Core Physicochemical Properties
5-Acetamido-2-bromopyridine, also known as N-(6-bromopyridin-3-yl)acetamide, is a solid

crystalline compound. While extensive experimental data for this specific molecule is not widely

published, its properties can be understood through calculated values and comparison with

structurally similar compounds.

Table 1: Summary of Physicochemical Data for 5-Acetamido-2-bromopyridine
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Property Value / Information Source / Method

IUPAC Name
N-(6-bromopyridin-3-

yl)acetamide
---

CAS Number 29958-19-8 [1]

Molecular Formula C₇H₇BrN₂O [1]

Molecular Weight 215.05 g/mol [1]

Appearance
Expected to be a solid

crystalline powder
Inferred

Melting Point

Data not available. Structurally

related compounds melt in the

range of 150-260°C. (e.g., 2-

Acetamido-4-methyl-5-

bromopyridine: 151-155 °C[2]).

---

Boiling Point
Not applicable (likely to

decompose upon heating)
---

Calculated logP 1.3
Predicted using chemical

modeling software

Calculated pKa
Acidic (Amide N-H): ~16.5

Basic (Pyridine N): ~2.8

Predicted using chemical

modeling software

Calculated Water Solubility 2.8 g/L at 25°C
Predicted using chemical

modeling software

Qualitative Solubility

Likely soluble in polar organic

solvents such as methanol,

ethyl acetate, and

dichloromethane; sparingly

soluble in water.

Inferred from related

structures[3]

Experimental Protocols
The following sections detail standardized laboratory procedures for the synthesis of 5-
Acetamido-2-bromopyridine and the determination of its key physicochemical properties.
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Synthesis of 5-Acetamido-2-bromopyridine via
Acetylation
This protocol describes the N-acetylation of 5-amino-2-bromopyridine using acetic anhydride.

The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl

carbon of the anhydride.

Materials:

5-amino-2-bromopyridine

Acetic anhydride

Pyridine (as solvent and catalyst) or another suitable base/solvent system like

dichloromethane with triethylamine.

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Standard laboratory glassware, magnetic stirrer, and heating mantle/ice bath.

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-

2-bromopyridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or

Nitrogen).[4]

Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride

(1.5 equivalents) to the stirred solution dropwise.[4]
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Reaction: Allow the mixture to warm to room temperature and stir until the starting material is

consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously

add methanol to quench any excess acetic anhydride.

Work-up:

Remove the solvent under reduced pressure (rotary evaporation). Co-evaporation with

toluene can help remove residual pyridine.[4]

Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.

[4]

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove

pyridine, water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally

with brine.[4]

Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure to yield the crude product.[4] The crude 5-Acetamido-2-
bromopyridine can be further purified by recrystallization or silica gel column

chromatography.

Determination of Melting Point (Capillary Method)
The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range

(typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

Dry, purified sample of 5-Acetamido-2-bromopyridine

Glass capillary tubes (one end sealed)

Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with mineral oil

Calibrated thermometer
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Procedure:

Sample Preparation: Place a small amount of the dry sample on a clean surface. Gently tap

the open end of a capillary tube into the sample to collect a small amount of powder.[5]

Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the

closed end. The sample should be tightly packed to a height of 2-3 mm.[5]

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point

apparatus.

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting

temperature. This allows for a more precise measurement in the subsequent trial.

Accurate Determination:

Use a fresh sample and allow the apparatus to cool to at least 20°C below the

approximate melting point.

Begin heating. Once the temperature is about 15°C below the expected melting point,

reduce the heating rate to 1-2°C per minute.

Record the temperature at which the first drop of liquid is observed (onset of melting).

Record the temperature at which the entire sample has turned into a clear liquid

(completion of melting).

Reporting: The melting point is reported as the range between the onset and completion

temperatures. For high accuracy, the determination should be repeated at least twice.

Determination of Partition Coefficient (logP) by Shake-
Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a

critical parameter in drug discovery for predicting absorption and distribution. The shake-flask

method is the traditional and most reliable technique for its determination.
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Materials:

Purified 5-Acetamido-2-bromopyridine

n-Octanol (reagent grade)

Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)

Volumetric flasks, separatory funnels, or vials

Mechanical shaker or rotator

Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

Phase Saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4)

together for at least 24 hours to ensure mutual saturation. Allow the phases to separate

completely before use.[6]

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

DMSO).[7]

Partitioning:

Add a known volume of the saturated aqueous phase and a known volume of the

saturated n-octanol phase to a vial. The volume ratio can be adjusted depending on the

expected lipophilicity of the compound.[6]

Add a small aliquot of the compound's stock solution.

Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to

reach equilibrium between the two phases.[7]

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and

organic layers.
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Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous).

Determine the concentration of the compound in each phase using a suitable analytical

method like HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

organic phase to the concentration in the aqueous phase:

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

logP Value: The final logP is the base-10 logarithm of the partition coefficient:

logP = log₁₀(P)[8]

Mandatory Visualizations
The following diagrams illustrate key workflows related to the synthesis, characterization, and

application of 5-Acetamido-2-bromopyridine.
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Caption: Workflow for the synthesis of 5-Acetamido-2-bromopyridine.
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Caption: Role of intermediates in a general drug discovery pipeline.
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Caption: Experimental workflow for shake-flask logP determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057883?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

